molecular formula C9H16Cl2N4 B2444218 N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride CAS No. 1442108-99-7

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

Cat. No.: B2444218
CAS No.: 1442108-99-7
M. Wt: 251.16
InChI Key: RQOOEDOWBYTWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride (: 1442108-99-7) is a nitrogen-containing heterocyclic compound with the molecular formula C 9 H 16 Cl 2 N 4 and a molecular weight of 251.15-251.16 g/mol . This compound is provided as the dihydrochloride salt to enhance stability and solubility for research applications. This compound is a candidate of significant interest in medicinal chemistry and antiviral research. It has been identified as a potent allosteric inhibitor of viral proteases , particularly the NS2B-NS3 protease of flaviviruses, demonstrating promising activity against Zika and dengue viruses with IC 50 values as low as 130 nM . In oncology research, its structural framework has been explored for cytotoxic effects on various cancer cell lines , with studies indicating potential to induce apoptosis in treated cells . The mechanism of action for this compound involves interaction with key biological targets and pathways; beyond viral protease inhibition, it may bind to and modulate specific kinases such as Aurora B kinase, which plays a crucial role in cell division . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOEDOWBYTWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves several steps, including cyclization, ring annulation, and cycloaddition. One common method involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone in a one-pot cascade and metal-free reaction to produce trisubstituted pyrrolo[1,2-a]pyrazines . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired reaction but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may produce N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological macromolecules, making it a candidate for drug development against several diseases.

Antiviral Activity

Recent studies have highlighted the compound's role as an allosteric inhibitor of viral proteases, particularly in the context of flavivirus infections such as Zika and dengue viruses. It has been shown to inhibit the NS2B-NS3 protease, which is crucial for viral replication, demonstrating IC50 values as low as 130 nM . This positions this compound as a promising lead compound for antiviral drug development.

Cancer Research

The compound's derivatives have been explored for their cytotoxic effects on various cancer cell lines. Structure-based drug design has identified substituted pyrazine compounds that exhibit significant anticancer activity through mechanisms involving apoptosis induction . The unique chemical structure of this compound enhances its potential as a therapeutic agent in oncology.

Biological Studies

In biological research, the compound is utilized to study its interactions with specific enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and inform further modifications to enhance its efficacy and selectivity.

Case Studies

Study Focus Findings
Study on Antiviral Activity (2021)Investigated the inhibition of Zika virus proteaseIdentified this compound as a potent inhibitor with IC50 values <130 nM
Cancer Cell Line Study (2019)Evaluated cytotoxic effects on human cancer cellsShowed significant apoptosis induction in treated cells, highlighting potential as an anticancer agent
Structure-Based Drug Design (2019)Designed novel compounds based on N-Methyl derivativesDeveloped compounds that effectively targeted SHP2 in cancer pathways

Mechanism of Action

The mechanism of action of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Pyrrolo[1,2-a]pyrazine derivatives
  • Pyrrolopyrazine derivatives
  • Trisubstituted pyrrolo[1,2-a]pyrazines

Uniqueness

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is unique due to its specific structure and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride (N-MPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

N-MPPA is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine moiety. The molecular formula is C10H15N32HClC_{10}H_{15}N_{3}\cdot 2HCl, indicating the presence of two hydrochloride groups that enhance its solubility and stability in aqueous solutions. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that N-MPPA exhibits antimicrobial properties , particularly against certain bacterial strains. Studies have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential for N-MPPA in antibiotic development, although further investigation is necessary to elucidate the mechanisms underlying its antibacterial action.

CNS Activity

N-MPPA has been identified as a potential modulator of central nervous system (CNS) activity. Preliminary studies suggest that it may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This raises the prospect of N-MPPA being utilized in treating neurological disorders or mood-related conditions.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. N-MPPA may bind to various kinases, including:

  • Aurora B kinase
  • FLT3

These interactions can modulate cellular signaling pathways, leading to various biological effects relevant to cancer research and other therapeutic areas.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-MPPA, it is beneficial to compare it with similar compounds:

Compound TypeExampleNotable Activity
Pyrrolo[1,2-a]pyrazine derivativesVarious derivativesAntitumor activity
Pyrrolopyrazine derivativesSeveral analogsCNS modulation
Trisubstituted pyrrolo[1,2-a]pyrazinesMultiple structuresAntimicrobial properties

N-MPPA stands out due to its specific structural features that contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-MPPA:

  • Antimicrobial Efficacy : A study demonstrated that N-MPPA showed significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • CNS Modulation : Research indicated that N-MPPA may enhance dopaminergic signaling, which could be beneficial in treating conditions such as depression or schizophrenia.
  • Kinase Inhibition : Experimental data revealed that N-MPPA effectively inhibits Aurora B kinase, which plays a crucial role in cell division and cancer progression.

Q & A

Q. What in vivo study designs are suitable for assessing metabolite profiles?

  • Methodology :
  • Radiolabeling : Synthesize 14^{14}C-labeled compound to track metabolites in rodent plasma/tissues.
  • Sample Preparation : Use SPE cartridges for metabolite extraction; identify via UPLC-QTOF-MS .

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